molecular formula C25H25BrN2O4 B265494 4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265494
M. Wt: 497.4 g/mol
InChI Key: ZXGZJALAQJQQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as BFPVIP, is a synthetic compound that belongs to the class of pyrrolidinone derivatives. The compound has been studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to act through several different pathways. 4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to activate the cAMP/PKA signaling pathway, which is involved in a variety of cellular processes including gene expression and protein synthesis. Additionally, 4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to modulate the activity of glutamate receptors, which are involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to have a variety of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Additionally, 4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to increase the activity of antioxidant enzymes, which may help to protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments is that it has been shown to have neuroprotective effects, which may be useful in models of stroke or traumatic brain injury. Additionally, 4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to have anxiolytic and antidepressant effects, which may be useful in models of anxiety or depression. However, one limitation of using 4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several potential future directions for research on 4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One possible direction is to further investigate its neuroprotective effects, and to explore its potential use as a treatment for stroke or traumatic brain injury. Additionally, further research could be done to elucidate the exact mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, which may lead to the development of more targeted therapies. Finally, 4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one could be studied in more complex animal models, such as non-human primates, to better understand its potential applications in human disease.

Synthesis Methods

The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the reaction of 3-bromobenzaldehyde with 2,3-dihydrobenzofuran in the presence of a base to form 3-bromo-1-(2,3-dihydrobenzofuran-5-yl)prop-2-en-1-one. This intermediate is then reacted with 2-(diethylamino)ethylamine and hydroxylamine to form the final product, 4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective effects, and has been shown to reduce neuronal damage in animal models of stroke and traumatic brain injury. Additionally, 4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to have anxiolytic and antidepressant effects, and has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

Product Name

4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C25H25BrN2O4

Molecular Weight

497.4 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C25H25BrN2O4/c1-3-27(4-2)12-13-28-22(17-9-7-10-18(26)14-17)21(24(30)25(28)31)23(29)20-15-16-8-5-6-11-19(16)32-20/h5-11,14-15,22,30H,3-4,12-13H2,1-2H3

InChI Key

ZXGZJALAQJQQMC-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)Br

Canonical SMILES

CC[NH+](CC)CCN1C(C(=C(C1=O)[O-])C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)Br

Origin of Product

United States

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